Cas no 15917-50-7 (Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI))

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) structure
15917-50-7 structure
Nome del prodotto:Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
Numero CAS:15917-50-7
MF:C25H27NO
MW:357.487986803055
CID:183561
PubChem ID:3036702

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
    • 2-[4-[(Z)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
    • TAMOXIFEN
    • (Z)-2-(4-(1,2-Diphenyl-1-propenyl)phenoxy)-N,N-dimethylethanamine
    • Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-
    • ethanamine, 2-[4-[(1Z)-1,2-diphenyl-1-propen-1-yl]phenoxy]-N,N-dimethyl-
    • Q27272393
    • 15917-50-7
    • SCHEMBL17164697
    • Tamoxifen Citrate Imp. D (EP) Z-Isomer; Tamoxifen Imp. D (EP) Z-Isomer; 2-[4-[(Z)-1,2-Diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine; Tamoxifen Citrate Impurity D as Z-Isomer; Tamoxifen Impurity D as Z-Isomer
    • 2-(4-((Z)-1,2-DIPHENYLPROP-1-ENYL)PHENOXY)-N,N-DIMETHYLETHANAMIN
    • 9D8W3B5C6R
    • UNII-9D8W3B5C6R
    • Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-,(Z)-
    • CHEMBL93023
    • (Z)-desethyl methyl tamoxifen
    • Desethyl methyl tamoxifen, (Z)-
    • Inchi: InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20-
    • Chiave InChI: YBZBQYHSLRTDHL-QQTULTPQSA-N
    • Sorrisi: CN(CCOC1C=CC(/C(=C(\C2C=CC=CC=2)/C)/C2C=CC=CC=2)=CC=1)C

Proprietà calcolate

  • Massa esatta: 357.20941
  • Massa monoisotopica: 357.209264485g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 7
  • Complessità: 449
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12.5Ų
  • XLogP3: 6.7

Proprietà sperimentali

  • Densità: 1.052±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,012 g/l) (25°C),
  • PSA: 12.47

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm